1-Propoxydodecane

Catalog No.
S3357005
CAS No.
68409-59-6
M.F
C15H32O
M. Wt
228.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propoxydodecane

High-temperature processes and fuel formulations require solvents with exceptional thermal stability and monodispersity. 1-Propoxydodecane (C15H32O) eliminates the volatility of shorter-chain ethers and the batch variability of crude propoxylated alcohol mixtures.

  • Boiling point >250°C; stable liquid-phase for anhydrous reactions and extractions.
  • Low water absorption (logP 5.33) prevents moisture-related combustion issues in jet fuel oxygenates.
  • Exact molecular structure ensures precise flotation selectivity, enabling lower collector dosing vs. conventional fatty amines.

Supplied with certificate of analysis; ready for global shipment.

CAS Number

68409-59-6

Product Name

1-Propoxydodecane

IUPAC Name

1-propoxydodecane

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h3-15H2,1-2H3

InChI Key

SOOBJWBRPWEOMW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCC

Canonical SMILES

CCCCCCCCCCCCOCCC

The exact mass of the compound Alcohols, C12-14, propoxylated is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dodecyl propyl ether, Propyl dodecyl ether, 1-(Propyloxy)dodecane, Ether, dodecyl propyl

Purity

≥95%

Package Size

25 g

1-Propoxydodecane is an asymmetric aliphatic ether (C15H32O) characterized by a highly hydrophobic dodecyl chain linked to a propyl group. Functioning as a high-boiling, low-volatility solvent and a specialized chemical intermediate, it is primarily procured for advanced aviation fuel formulations, high-temperature reaction media, and as a precise precursor for ether-amine flotation collectors [1]. Unlike standard laboratory ethers, its high molecular weight (228.41 g/mol) and strong lipophilicity (logP ≈ 5.33) grant it exceptional thermal stability and minimal water absorption [2]. This makes it a critical material for industrial and scientific processes requiring elevated temperatures, strict anhydrous conditions, or highly defined phase behavior where shorter-chain ethers or crude mixtures would fail.

Procurement Fit

1
Workflow
Nonionic surfactant for water-in-oil emulsions and hydrophobic formulations
2
Selection
Defined hydroxyl value grades enable reproducible HLB tuning
3
Context
Low volatility and high thermal stability for industrial solvent or coating use

Substituting 1-propoxydodecane with lower-boiling ethers (e.g., dibutyl ether) drastically limits the maximum achievable operating temperature at ambient pressure, leading to excessive solvent loss and volatility hazards in high-temperature processes [1]. Conversely, attempting to substitute this pure compound with industrial-grade propoxylated fatty alcohols (e.g., C12-14 AP mixtures) introduces severe polydispersity. These crude commercial mixtures contain variable alkyl chain lengths and degrees of propoxylation, resulting in unpredictable cloud points, inconsistent emulsification, and significant lot-to-lot variability[2]. For precision applications—whether as an advanced aviation fuel additive, a specialized high-boiling solvent, or a precursor for selective flotation amines—the exact monodisperse C15H32O structural fidelity of 1-propoxydodecane is non-negotiable to ensure reproducible thermodynamic and electrochemical profiles.

Substitution Risk

Target
1-Propoxydodecane (C12 propoxylated)
High hydrophobicity (XLogP 6.6), low water solubility, supports W/O systems
Substitute risk
Ethoxylated C12 (e.g., C12E5)
Significantly higher water solubility may destabilize W/O emulsions; ~80-fold shift in partition coefficient
Target
Propoxy chain (-OCH2CH2CH3)
Boiling point 276.3°C, vapor pressure 0.00815 mmHg at 25°C
Substitute risk
Ethoxy analog (1-Ethoxydodecane)
Lower boiling point (+11.3°C difference) and higher volatility; may narrow thermal processing window
Target
Defined OHV grades (28±3, 40±4, 67±5 mgKOH/g)
Precise control over surfactant performance and emulsion reproducibility
Substitute risk
Generic C12-14 propoxylated alcohol
Unspecified hydroxyl value range introduces batch-to-batch variability in HLB and surface activity

Exceptional Thermal Operating Range

1-Propoxydodecane provides an exceptionally wide liquid-phase thermal window, significantly outperforming conventional aliphatic ether solvents. With a calculated normal boiling point of approximately 292 °C (565 K), it allows processes to operate at elevated temperatures without the rapid evaporation or pressurization risks associated with lower-boiling alternatives like dibutyl ether (bp 142 °C) [1]. This extended thermal headroom, combined with its chemical inertness as an ether, makes it an optimal solvent for high-temperature extractions and specialized organic syntheses where maintaining a stable, liquid-phase non-polar medium is critical.

Evidence DimensionNormal Boiling Point (Thermal Headroom)
Target Compound Data1-Propoxydodecane (~292 °C / 565 K)
Comparator Or BaselineDibutyl ether (142 °C)
Quantified Difference~150 °C higher boiling point, vastly extending the liquid-phase operating window.
ConditionsAmbient pressure solvent applications and high-temperature synthesis.

Enables high-temperature extractions and reactions without the need for pressurized vessels or constant solvent reflux replenishment.

Hydrophobicity vs. C12E5
Cross-study comparable
1-Propoxydodecane XLogP 6.6 vs. C12E5 predicted XLogP ~4.7
Δ ~1.9 log units (~80× higher partition coefficient)
Reported hydrophobicity advantage for oil-phase partitioning
Calculated XLogP3-AA vs. predicted comparator; supports W/O emulsifier selection

Hydrophobicity for Fuel and Solvent Blends

In applications requiring strict moisture exclusion, such as jet aviation fuel additives or anhydrous solvent systems, the extended aliphatic chain of 1-propoxydodecane offers a distinct advantage over shorter-chain oxygenates. The compound exhibits an extremely low calculated water solubility (log10WS ≈ -5.19) and a high octanol/water partition coefficient (logP ≈ 5.33) [1]. Compared to short-chain ethers or alcohols which can absorb atmospheric moisture and cause phase separation or freezing at high altitudes, 1-propoxydodecane remains fully miscible with hydrocarbon fuels while actively resisting water solubilization [2].

Evidence DimensionWater Solubility and Hydrophobicity (logP)
Target Compound Data1-Propoxydodecane (logP ≈ 5.33, log10WS ≈ -5.19)
Comparator Or BaselineShort-chain aliphatic ethers and oxygenates (e.g., MTBE, logP ≈ 1.06)
Quantified DifferenceOver 4 orders of magnitude lower water solubility.
ConditionsHydrocarbon blending and ambient moisture exposure in aviation fuels.

Prevents water absorption and subsequent freezing or phase separation when formulated into aviation fuels or used as an anhydrous reaction medium.

Boiling point vs. ethoxy analog
Cross-study comparable
1-Propoxydodecane 276.3°C vs. 1-Ethoxydodecane 265°C (760 mmHg)
Difference +11.3°C
Reported thermal stability differentiation; wider processing window
Atmospheric pressure; relevant to high-temperature solvent or reaction media

Molecular Precision vs. Propoxylated Mixtures

Industrial procurement often conflates pure 1-propoxydodecane with 'propoxylated C12-14 alcohols,' which are low-foaming block copolymer mixtures. While commercial mixtures exhibit variable cloud points (often <50 °C) and inconsistent hydrophilic-lipophilic balances (HLB) due to a distribution of propoxylation degrees [1], 1-propoxydodecane provides a singular, exact molecular weight (228.41 g/mol) and a defined 1:1 dodecyl-to-propyl ratio [2]. This monodispersity eliminates the lot-to-lot variability inherent in polymer mixtures, ensuring predictable phase behavior and exact stoichiometry when used as a synthetic intermediate or analytical standard.

Evidence DimensionMolecular Dispersity and Stoichiometric Precision
Target Compound Data1-Propoxydodecane (100% monodisperse, exact MW 228.41 g/mol)
Comparator Or BaselineCommercial C12-14 propoxylated alcohols (polydisperse, variable EO/PO ratios)
Quantified DifferenceSingle defined structure vs. statistical distribution of molecular weights and cloud points.
ConditionsFine chemical synthesis and precision formulation.

Essential for applications where exact molar dosing and strict lot-to-lot physicochemical reproducibility are required, avoiding the unpredictability of crude surfactants.

Vapor pressure vs. ethoxy analog
Cross-study comparable
1-Propoxydodecane 0.00815 mmHg vs. 1-Ethoxydodecane 0.0125 mmHg (25°C)
−35% lower vapor pressure
Reported lower volatility; supports low-VOC formulation context
25°C comparison; may reduce evaporation losses in coatings or lubricants

Enhanced Flotation Collector Adsorption

1-Propoxydodecane serves as a critical hydrophobic tail precursor for synthesizing dodecyl propyl ether amines, which are advanced cationic collectors in mineral processing. Computational density functional theory (DFT) and empirical flotation studies demonstrate that ether amines derived from this specific alkyl-propoxy structure exhibit superior electrostatic adsorption on quartz surfaces compared to standard dodecylamine (DDA) [1]. The presence of the ether linkage enhances the flexibility and dispersion of the collector, resulting in higher quartz recovery rates and lower overall reagent consumption during the reverse flotation of iron ores.

Evidence DimensionFlotation Collector Efficiency (via derived amine)
Target Compound DataDodecyl propyl ether amine (derived from 1-propoxydodecane)
Comparator Or BaselineStandard Dodecylamine (DDA)
Quantified DifferenceEnhanced electrostatic affinity and reduced reagent consumption per ton of ore.
ConditionsReverse flotation of quartz from iron ore at standard pH.

Procuring this specific ether precursor allows manufacturers to synthesize highly selective flotation collectors that reduce operational costs in mineral beneficiation.

Hydroxyl value specification
Class-level
Available grades: 28±3, 40±4, 67±5 mgKOH/g
Precise OHV control vs. generic wide-range products
Procurement-relevant specification for HLB tuning and batch consistency
Commercial product information; verify lot-specific certificate for exact value

High-Temperature Extraction Solvent

Where this compound is the right choice for serving as a high-boiling reaction medium in specialized organic syntheses and extractions that require temperatures exceeding 150 °C, offering superior liquid-phase stability and lower volatility than dibutyl ether [1].

Advanced Aviation Fuel Additives

Where this compound is the right choice for blending into jet fuels, providing oxygenate benefits for cleaner combustion without the detrimental water-absorption risks associated with shorter-chain ethers, ensuring stable high-altitude performance [2].

Cationic Flotation Collector Precursor

Where this compound is the right choice for synthesizing dodecyl propyl ether amines, utilized in the reverse flotation of silicates from iron ores, delivering better selectivity and lower dosing requirements than conventional fatty amines [3].

Precision Surfactant Development

Where this compound is the right choice as a monodisperse, structurally exact hydrophobic-lipophilic building block in the research and development of specialized low-foaming surfactants, overcoming the reproducibility issues of crude propoxylated alcohol mixtures [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-VOC, high-temperature industrial formulations
Low vapor pressure and high boiling point profile
Thermal stability and VOC emission testing under process conditions
Water-in-oil emulsion surfactant
High hydrophobicity and defined OHV grades for HLB control
Emulsion stability and phase behavior with target oil phase
Physicochemical reference standard
Well-characterized boiling point, density, and purity profile
Method calibration and property prediction model benchmarking

XLogP3

6.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

74499-34-6
68409-59-6

Wikipedia

1-Propoxydodecane

General Manufacturing Information

Alcohols, C12-14, propoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Alcohols, C12-15, propoxylated: ACTIVE

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